![molecular formula C14H9ClO4 B6378860 5-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% CAS No. 1261966-82-8](/img/structure/B6378860.png)
5-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95%
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Overview
Description
5-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% (hereafter referred to as 5-CPF-2) is a synthetic phenol compound that has been widely used in scientific research for its unique biochemical and physiological properties. It is a colorless solid that is soluble in polar solvents such as ethanol, methanol, and acetone. 5-CPF-2 is widely used in the synthesis of other compounds and has been studied for its potential applications in drug discovery, drug delivery, and biotechnology.
Mechanism of Action
5-CPF-2 has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This action is thought to be due to its ability to bind to the active site of the enzyme and thus prevent the formation of the enzyme-substrate complex. In addition, 5-CPF-2 has been found to have anti-inflammatory properties and to inhibit the production of certain cytokines.
Biochemical and Physiological Effects
5-CPF-2 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of certain cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 5-CPF-2 has been found to have anti-inflammatory and analgesic properties. It has also been found to have antioxidant properties and to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The use of 5-CPF-2 in laboratory experiments has several advantages. It is a relatively inexpensive compound and is widely available. Furthermore, it is a highly soluble compound and can be easily incorporated into a variety of experimental protocols. However, there are some potential limitations. 5-CPF-2 is a relatively unstable compound and can degrade over time. In addition, it can be toxic at high concentrations and should be handled with care.
Future Directions
The potential applications of 5-CPF-2 are far-reaching and could have a major impact on the field of drug discovery and drug delivery. Future research should focus on elucidating the exact mechanism of action of 5-CPF-2 and exploring its potential therapeutic applications. In addition, further research should focus on the development of new drug delivery systems based on 5-CPF-2 and its derivatives. Finally, research should be conducted to assess the safety and efficacy of 5-CPF-2 in humans.
Synthesis Methods
5-CPF-2 is synthesized via a two-step reaction process. The first step involves the reaction of 4-chlorophenol with formic acid in the presence of an acid catalyst. The second step involves the condensation of the resulting product with formaldehyde in the presence of an alkaline catalyst. The final product is a 95% pure 5-CPF-2 solution.
Scientific Research Applications
5-CPF-2 has been studied for its potential applications in drug discovery and drug delivery. It has been used in the synthesis of other compounds that are used in the treatment of various diseases, including cancer and cardiovascular diseases. In addition, 5-CPF-2 has been used in the development of new drug delivery systems, such as liposomes and nanocapsules.
properties
IUPAC Name |
2-chloro-5-(4-formyl-3-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-4-3-8(5-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-7,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFRMJYXEGOFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685328 |
Source
|
Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261966-82-8 |
Source
|
Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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